molecular formula C6H8N2S B13061217 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole

1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole

Cat. No.: B13061217
M. Wt: 140.21 g/mol
InChI Key: BGPVVWPJVWAOGJ-UHFFFAOYSA-N
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Description

. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing both thiopyran and pyrazole moieties. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial production methods for this compound may vary, but they generally follow similar principles of organic synthesis, with a focus on optimizing yield and purity. The choice of reagents, reaction temperature, and purification techniques are critical factors in the efficient production of this compound.

Chemical Reactions Analysis

1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring, altering its chemical properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific application being studied .

Comparison with Similar Compounds

1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole can be compared to other heterocyclic compounds containing sulfur and nitrogen atoms, such as thiophene and pyrazole derivatives. Its unique fused ring system distinguishes it from these compounds, providing distinct chemical and biological properties. Similar compounds include:

    Thiophene derivatives: Known for their use in organic electronics and materials science.

    Pyrazole derivatives: Widely studied for their pharmacological activities and as intermediates in organic synthesis.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

InChI

InChI=1S/C6H8N2S/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8)

InChI Key

BGPVVWPJVWAOGJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1NN=C2

Origin of Product

United States

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